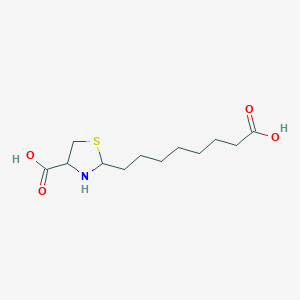
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a carboxyheptyl precursor. One common method includes the use of oleic acid as a starting material, which undergoes a series of reactions to introduce the carboxyheptyl group. The reaction conditions often involve the use of flavin mononucleotide (FMN) as a photosensitizer under UVA irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The thiazolidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, affecting their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: Known for its antioxidant properties and ability to inhibit radical formation.
Gallic Acid: Another antioxidant with similar inhibitory effects on radical formation.
Chlorogenic Acid: Exhibits similar reactivity and applications in biological systems.
Uniqueness
2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which is not commonly found in the similar compounds listed above
Eigenschaften
CAS-Nummer |
64370-97-4 |
|---|---|
Molekularformel |
C12H21NO4S |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
2-(7-carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO4S/c14-11(15)7-5-3-1-2-4-6-10-13-9(8-18-10)12(16)17/h9-10,13H,1-8H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
RTQVMHHFAKTJTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(S1)CCCCCCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



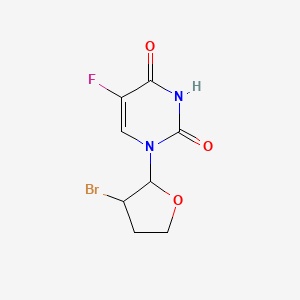
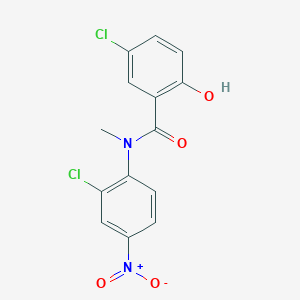
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
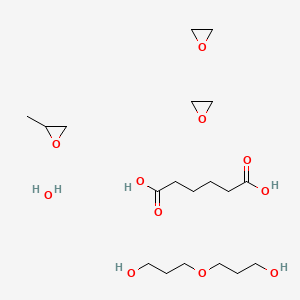
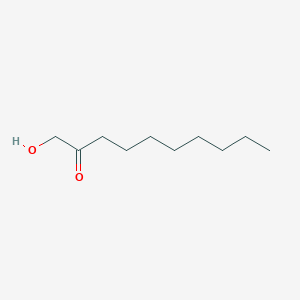
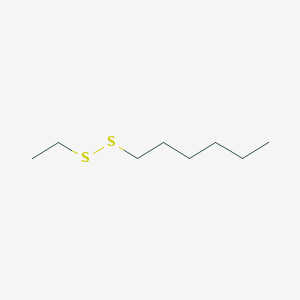
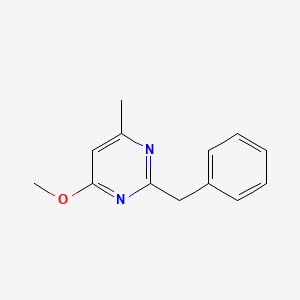
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
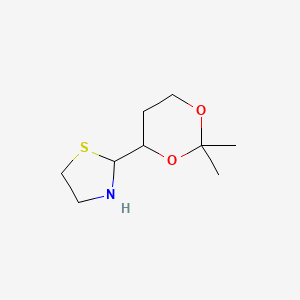
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
